molecular formula C12H22N2O2 B1377930 (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate CAS No. 1330763-74-0

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No.: B1377930
CAS No.: 1330763-74-0
M. Wt: 226.32 g/mol
InChI Key: LPNOEYLQBVUWGH-VHSXEESVSA-N
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Description

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a bicyclic compound featuring a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,3-dicarboxylic acid anhydride and benzylamine.

    Formation of N-benzyl-2,3-pyridine-dicarboxamide: This intermediate is formed through the reaction of the starting materials.

    Reduction of the Pyridine Ring: The pyridine ring is reduced to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

    Reduction of Amide Groups: The amide groups are reduced to produce 6-benzyloctahydropyrrolo[3,4-b]pyridine.

    Optical Resolution: The compound undergoes optical resolution using L-tartaric acid to obtain the desired stereoisomer.

    Debenzylation: The final step involves the removal of the benzyl group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its bicyclic structure is similar to that of many bioactive molecules, making it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOEYLQBVUWGH-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229428-51-6
Record name tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
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(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
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(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Reactant of Route 6
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

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